molecular formula C13H13NO5 B2433928 Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate CAS No. 378203-33-9

Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate

Cat. No.: B2433928
CAS No.: 378203-33-9
M. Wt: 263.249
InChI Key: IJQUIEDPGXHQKJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a hydroxy and methoxy-substituted phenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its antioxidant properties may involve scavenging of free radicals and inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate can be compared with other similar compounds such as:

    Ethyl 4-hydroxy-3-methoxycinnamate: Similar in structure but lacks the oxazole ring.

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar phenyl group but different functional groups and ring structure.

Uniqueness

The presence of the oxazole ring in this compound distinguishes it from other similar compounds, contributing to its unique chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-3-18-13(16)12-7-9(14-19-12)8-4-5-10(15)11(6-8)17-2/h4-7,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQUIEDPGXHQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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